4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide 4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 933222-66-3
VCID: VC11886966
InChI: InChI=1S/C16H15N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)
SMILES: COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol

4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

CAS No.: 933222-66-3

Cat. No.: VC11886966

Molecular Formula: C16H15N5O2

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide - 933222-66-3

Specification

CAS No. 933222-66-3
Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
IUPAC Name 4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Standard InChI InChI=1S/C16H15N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)
Standard InChI Key QUIXDAWQBYKGAK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3

Introduction

Chemical Identification and Structural Features

4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is characterized by a benzamide core substituted with a methoxy group at the para-position and a tetrazole ring linked via a methylene bridge. The tetrazole ring is further functionalized with a phenyl group at the 1-position, enhancing its aromatic and steric profile. Key identifiers include:

PropertyValue
CAS Number933222-66-3
Molecular FormulaC16H15N5O2\text{C}_{16}\text{H}_{15}\text{N}_5\text{O}_2
Molecular Weight309.32 g/mol
IUPAC Name4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3

The tetrazole ring’s bioisosteric equivalence to carboxylic acids confers metabolic stability and improved bioavailability, while the benzamide group facilitates hydrogen bonding with biological targets .

Synthesis and Structural Characterization

While no explicit synthesis protocol for this compound is documented, analogous routes for N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives suggest a two-step approach :

  • Amide Bond Formation: Reacting 4-methoxybenzoyl chloride with (1-phenyl-1H-tetrazol-5-yl)methanamine in the presence of pyridine yields the intermediate N-(tetrazolylmethyl)benzamide.

  • Tetrazole Cyclization: A [3 + 2] cycloaddition between a nitrile precursor and sodium azide, catalyzed by aluminum chloride at elevated temperatures, forms the tetrazole ring .

Structural confirmation typically employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions.

  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.

  • X-ray Crystallography: Though unreported for this compound, studies on similar structures (e.g., 3-amino-9-methoxy-1-phenyl-1H-benzo[f]chromene) highlight monoclinic crystal systems with P21_1/n space groups, suggesting potential isostructural behavior .

Physicochemical and Druglikeness Properties

The compound’s physicochemical profile aligns with Lipinski’s Rule of Five, a critical determinant of oral bioavailability:

ParameterValueLipinski Threshold
Molecular Weight309.32 g/mol≤500 g/mol
Calculated LogP~2.8 (estimated)≤5
Hydrogen Bond Donors2 (amide NH, tetrazole NH)≤5
Hydrogen Bond Acceptors7≤10

The methoxy group enhances solubility by reducing crystallinity, while the tetrazole ring contributes to dipole interactions. Predicted aqueous solubility (LogS ≈ -4.2) suggests moderate solubility, necessitating formulation optimization for in vivo studies .

Future Research Directions

  • Synthetic Optimization: Explore greener catalysts (e.g., microwave-assisted synthesis) to improve cycloaddition yields.

  • Target Identification: Screen against GPCR panels beyond GPR35, including serotonin or dopamine receptors.

  • ADME-Tox Profiling: Assess metabolic stability in hepatic microsomes and plasma protein binding.

  • Cocrystallization Studies: Resolve the X-ray structure to guide rational drug design.

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